molecular formula C16H22N4O4S B2470021 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine CAS No. 2380142-73-2

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine

Cat. No.: B2470021
CAS No.: 2380142-73-2
M. Wt: 366.44
InChI Key: OVIATBJGEMYDBN-UHFFFAOYSA-N
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Description

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an ethyl group and an oxy group connected to a piperidine ring, which is further substituted with a sulfonyl group attached to a dimethyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine typically involves multiple steps:

    Formation of the Oxazole Moiety: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole, under acidic or basic conditions.

    Sulfonylation: The oxazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.

    Piperidine Ring Formation: The sulfonylated oxazole is reacted with piperidine under suitable conditions to form the piperidine ring.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors like ethylamine and formamidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the piperidine ring.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the oxazole moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-propylpyrimidine

Uniqueness

The uniqueness of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-4-13-9-17-16(18-10-13)23-14-5-7-20(8-6-14)25(21,22)15-11(2)19-24-12(15)3/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIATBJGEMYDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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